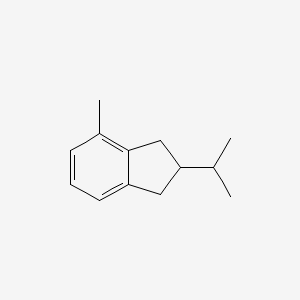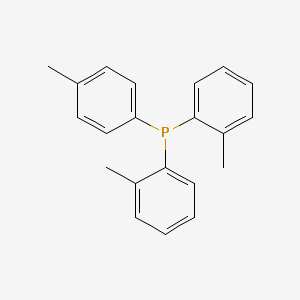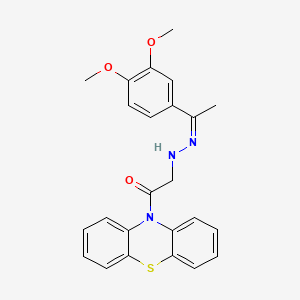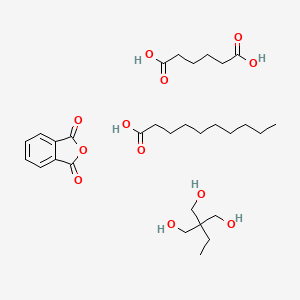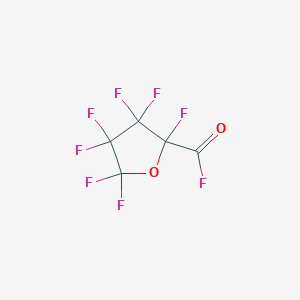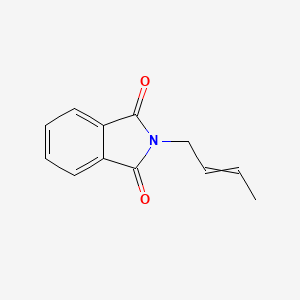
N(alpha)-Formyltetragastrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-Formyltetragastrin is a synthetic peptide analog of gastrin, a hormone that stimulates the secretion of gastric acid in the stomach
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(alpha)-Formyltetragastrin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling reagent like hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the formyl group is introduced at the N-terminal using formic acid or formylating agents under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N(alpha)-Formyltetragastrin can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DCC or DIC are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
N(alpha)-Formyltetragastrin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Helps in understanding the role of gastrin in gastrointestinal physiology and its interaction with gastric receptors.
Medicine: Potential therapeutic agent for conditions related to gastric acid secretion, such as peptic ulcers and Zollinger-Ellison syndrome.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations.
Mécanisme D'action
N(alpha)-Formyltetragastrin exerts its effects by binding to the gastrin/cholecystokinin B (CCK-B) receptors on the surface of gastric parietal cells. This binding activates intracellular signaling pathways, leading to the secretion of gastric acid. The primary molecular targets include the CCK-B receptors and downstream effectors such as protein kinase C (PKC) and phospholipase C (PLC).
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentagastrin: Another synthetic peptide analog of gastrin, used for diagnostic purposes.
Cholecystokinin (CCK): A peptide hormone with similar functions to gastrin, involved in digestive processes.
Gastrin-17: A naturally occurring form of gastrin with similar biological activity.
Uniqueness
N(alpha)-Formyltetragastrin is unique due to its specific structural modifications, which enhance its stability and binding affinity to the CCK-B receptors. This makes it a valuable tool for research and potential therapeutic applications.
Propriétés
Numéro CAS |
66025-31-8 |
|---|---|
Formule moléculaire |
C30H36N6O7S |
Poids moléculaire |
624.7 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1-formylindol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H36N6O7S/c1-44-12-11-22(33-28(41)21(31)14-19-16-36(17-37)25-10-6-5-9-20(19)25)29(42)35-24(15-26(38)39)30(43)34-23(27(32)40)13-18-7-3-2-4-8-18/h2-10,16-17,21-24H,11-15,31H2,1H3,(H2,32,40)(H,33,41)(H,34,43)(H,35,42)(H,38,39)/t21-,22-,23-,24-/m0/s1 |
Clé InChI |
DISFDUKFTWMOQB-ZJZGAYNASA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN(C3=CC=CC=C32)C=O)N |
SMILES canonique |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN(C3=CC=CC=C32)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


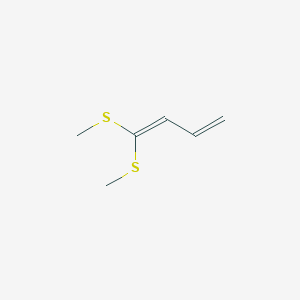
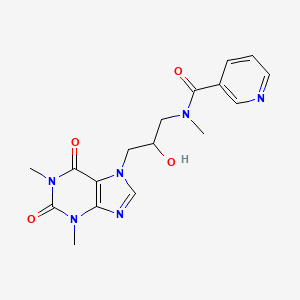
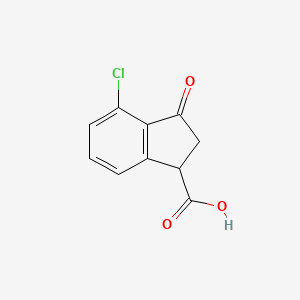
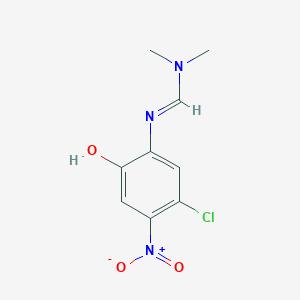
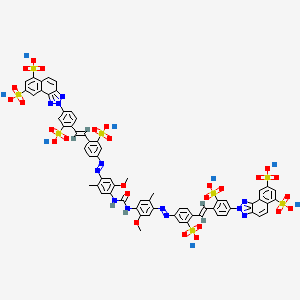
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)
